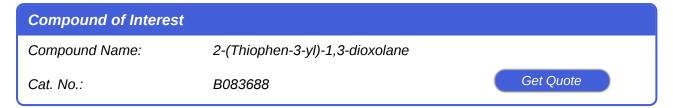


An In-depth Technical Guide to 2-(Thiophen-3-yl)-1,3-dioxolane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Thiophen-3-yl)-1,3-dioxolane**, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, synthesis, and potential biological significance, supported by available data and experimental protocols.

Core Compound Information

2-(Thiophen-3-yl)-1,3-dioxolane, also known as 3-thiophenecarboxaldehyde ethylene acetal, is a colorless to light yellow liquid. It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, dyes, and photosensitive materials.[1]



Property	Value	Reference
Molecular Formula	C7H8O2S	[1]
Molecular Weight	156.20 g/mol	[1]
CAS Number	13250-82-3	[1]
Boiling Point	84°C at 1.4 mmHg	[1]
Density	1.25 g/mL	
Refractive Index	1.5430 to 1.5470	[1]
Solubility	Soluble in alcohols and ethers; insoluble in water.	[1]

Synthesis of 2-(Thiophen-3-yl)-1,3-dioxolane

The primary synthetic route to **2-(Thiophen-3-yl)-1,3-dioxolane** is through the acetalization of 3-thiophenecarboxaldehyde with ethylene glycol. This reaction serves to protect the aldehyde functional group, a common strategy in multi-step organic synthesis.

Experimental Protocol: Acetalization of 3-Thiophenecarboxaldehyde

Objective: To synthesize **2-(Thiophen-3-yl)-1,3-dioxolane** by the acid-catalyzed reaction of 3-thiophenecarboxaldehyde and ethylene glycol.

Materials:

- 3-Thiophenecarboxaldehyde
- · Ethylene glycol
- p-Toluenesulfonic acid (catalyst)
- Toluene (solvent)
- Saturated sodium bicarbonate solution



- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- A solution of 3-thiophenecarboxaldehyde, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.
- The reaction mixture is heated to reflux, and the water generated during the reaction is collected in the Dean-Stark trap.
- The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification is achieved by vacuum distillation to afford 2-(Thiophen-3-yl)-1,3-dioxolane as a pure liquid.

Yield: While specific yields for this exact transformation are not widely reported in the literature, similar acetalization reactions typically proceed in high yields, often exceeding 80-90%.

A generalized workflow for this synthesis is depicted below.

General synthesis workflow for **2-(Thiophen-3-yl)-1,3-dioxolane**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(Thiophen-3-yl)-1,3-dioxolane** is not readily available in public databases. However, based on the known spectra of similar thiophene and dioxolane-containing compounds, the expected spectral features are outlined below.



Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the protons on the thiophene ring (typically in the aromatic region, ~7.0-7.5 ppm). A singlet for the acetal proton (CH on the dioxolane ring, ~5.8-6.0 ppm). A multiplet for the ethylene glycol protons (-OCH ₂ CH ₂ O-) of the dioxolane ring (~3.9-4.2 ppm).
¹³ C NMR	Resonances for the carbons of the thiophene ring. A signal for the acetal carbon (~100-105 ppm). A signal for the carbons of the ethylene glycol moiety (~65 ppm).
FTIR (cm ⁻¹)	C-H stretching (aromatic) ~3100 cm ⁻¹ , C-H stretching (aliphatic) ~2900-3000 cm ⁻¹ , C=C stretching (thiophene ring) ~1400-1500 cm ⁻¹ , C-O stretching (dioxolane ring) ~1000-1200 cm ⁻¹ , C-S stretching (thiophene ring).
Molecular ion peak (M+) at approximately Fragmentation pattern would likely show to fragments corresponding to the dioxolane thiophene rings.	

Biological Activity

Currently, there is no specific information in the scientific literature detailing the biological activities or signaling pathways of **2-(Thiophen-3-yl)-1,3-dioxolane** itself. However, the thiophene and **1,3-dioxolane** moieties are present in numerous biologically active compounds.

Thiophene derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[2][3] Similarly, various 1,3-dioxolane derivatives have been investigated for their potential as antibacterial and antifungal agents.[4]



The presence of these two pharmacophores in **2-(Thiophen-3-yl)-1,3-dioxolane** suggests that it could serve as a valuable scaffold for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential biological activities.

The diagram below illustrates a hypothetical workflow for the preliminary biological evaluation of this compound.

Hypothetical workflow for biological evaluation.

Conclusion

2-(Thiophen-3-yl)-1,3-dioxolane is a valuable chemical intermediate with potential applications in the synthesis of functional materials and pharmaceuticals. While detailed biological data is currently lacking, its structural motifs suggest that it is a promising candidate for future drug discovery and development efforts. Further investigation into its synthesis optimization, spectroscopic characterization, and biological evaluation is encouraged to fully elucidate its potential.

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